5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Overview

Description

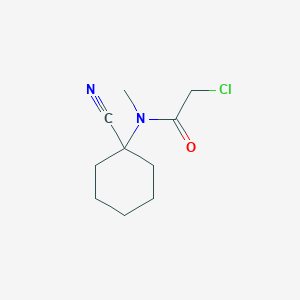

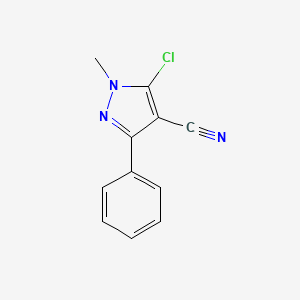

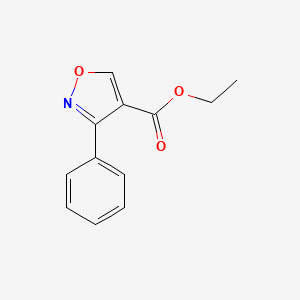

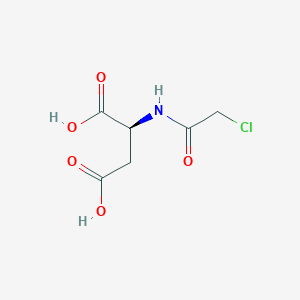

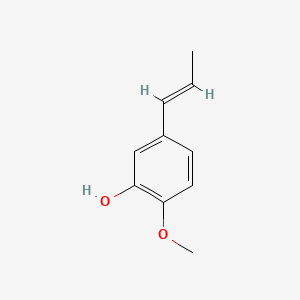

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a unique chemical compound with the empirical formula C11H8ClN3 . It has a molecular weight of 217.65 . The SMILES string representation of this compound is Cn1nc(-c2ccccc2)c(C#N)c1Cl .

Molecular Structure Analysis

The crystal structure of this compound has been determined using X-ray diffraction . The crystal belongs to the monoclinic space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Physical And Chemical Properties Analysis

This compound is a solid . Its InChI key is GHXQDLMAWHLJMD-UHFFFAOYSA-N .Scientific Research Applications

- Pyrazoles and their derivatives are of interest due to their antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

- CMPPC has demonstrated potent in vitro antipromastigote activity. Molecular simulation studies suggest that it binds effectively to the active site of LmPTR1, an enzyme associated with Leishmania parasites .

- Researchers have explored the antifungal activity of CMPPC . The compound’s benzene ring interacts favorably with specific regions, indicating electropositivity enhances its antifungal efficacy .

- Studies included mass loss measurements, impedance spectroscopy, polarisation studies, adsorption studies, and quantum chemical calculations .

- These compounds were tested against a broad range of RNA and DNA viruses, showing promise in inhibiting viral replication .

Synthesis of Pyrazole Derivatives

Antipromastigote Activity

Antifungal Properties

Corrosion Protection for Mild Steel

Antiviral Potential

Intermediate for Thiolates, Azides, and Amines

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Mechanism of Action

Biochemical Pathways:

Although specific pathways are not well-documented, we can speculate based on related pyrazole derivatives. Pyrazoles often impact various pathways, including:

- Inflammation : Some pyrazoles exhibit anti-inflammatory properties by modulating cytokines and inflammatory mediators .

- Anticancer Activity : Certain pyrazoles have shown promise as anticancer agents by interfering with cell proliferation and apoptosis pathways .

- Antiviral Effects : Pyrazoles may inhibit viral replication by targeting viral enzymes .

- Plant Growth Regulation : Pyrazoles can influence plant growth and development .

Action Environment:

Environmental factors (pH, temperature, etc.) can influence stability, efficacy, and bioavailability. For instance:

: Xu, C.-J., & Shi, Y.-Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816–1819. Link

properties

IUPAC Name |

5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-15-11(12)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXQDLMAWHLJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215778 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

321848-49-1 | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321848-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-Ethenyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B1634558.png)